molecular formula C22H12Cl3N3O B2930385 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine CAS No. 439108-97-1

3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2930385
CAS RN: 439108-97-1
M. Wt: 440.71
InChI Key: VMGLGPVRWZIAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups including a pyrazolo[1,5-a]pyrimidine ring, a furan ring, and chlorophenyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and furan groups, as well as the pyrazolo[1,5-a]pyrimidine ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .

Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives have shown potent antiproliferative and proapoptotic effects on various cancer cell lines, including A431 and 8701-BC cells, through the inhibition of Src phosphorylation and the downregulation of anti-apoptotic genes like BCL2 (Carraro et al., 2006). Furthermore, specific compounds like 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have shown marked inhibition against the proliferation of human lung adenocarcinoma (A549) and gastric cancer (MKN45) cell lines, highlighting their promising anticancer activities (Jin Liu et al., 2020).

Antimicrobial Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have also been investigated for their antimicrobial properties. Compounds with specific modifications have demonstrated activity comparable to standard antibiotics like Chloramphenicol against various bacterial strains. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives as effective antimicrobial agents (Ghorab et al., 2004).

Enzymatic Inhibition for Tuberculosis Treatment

The compound class has been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. Novel derivatives have been synthesized and shown potent in vitro growth inhibition against M. tuberculosis, with certain modifications enhancing their effectiveness. These findings suggest the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating tuberculosis (Sutherland et al., 2022).

Improvement of Pharmacokinetic Properties

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, another closely related class, have been enhanced through nanotechnology. Specifically, albumin nanoparticles and liposomes have been developed to improve the solubility and, consequently, the bioavailability of these compounds, addressing a significant challenge in their development as clinical drug candidates (Vignaroli et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-7-[5-(2,4-dichlorophenyl)furan-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl3N3O/c23-14-3-1-13(2-4-14)17-12-27-28-19(9-10-26-22(17)28)21-8-7-20(29-21)16-6-5-15(24)11-18(16)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLGPVRWZIAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine

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